molecular formula C14H18N2O4 B602325 O-Acetyl Lacosamide CAS No. 1318777-54-6

O-Acetyl Lacosamide

カタログ番号: B602325
CAS番号: 1318777-54-6
分子量: 278.31
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Acetyl Lacosamide is a derivative of Lacosamide, a third-generation antiepileptic drug.

生化学分析

Biochemical Properties

®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate plays a crucial role in biochemical reactions. It is a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . This inhibition leads to decreased production of ATP and increased production of reactive oxygen species (ROS) in cells .

Cellular Effects

The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate on various types of cells and cellular processes are profound. The decreased production of ATP affects the energy metabolism of the cell, potentially leading to cell death. The increased production of ROS can lead to oxidative stress, which can damage cell structures and affect cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate involves its interaction with the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . By inhibiting this enzyme, it disrupts the electron transport chain, leading to decreased ATP production and increased ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can change over time. Long-term exposure to this compound can lead to chronic oxidative stress, which can have detrimental effects on cellular function .

Dosage Effects in Animal Models

The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can vary with different dosages in animal models. High doses can lead to significant oxidative stress and potential cell death, while lower doses may have less pronounced effects .

Metabolic Pathways

®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is involved in the metabolic pathway of the mitochondrial respiratory chain. It interacts with the enzyme cytochrome c oxidase, disrupting the normal flow of electrons and affecting the production of ATP and ROS .

Subcellular Localization

The subcellular localization of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is likely within the mitochondria, given its interaction with the mitochondrial enzyme cytochrome c oxidase

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Lacosamide typically involves the acetylation of Lacosamide. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: O-Acetyl Lacosamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form Lacosamide and acetic acid.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol derivative.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at room temperature.

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Hydrolysis: Lacosamide and acetic acid.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

科学的研究の応用

Antiepileptic Effects

O-Acetyl Lacosamide shares similar pharmacological properties with lacosamide, making it a candidate for treating epilepsy. Its efficacy has been evaluated in various clinical trials, demonstrating significant reductions in seizure frequency among patients with uncontrolled partial-onset seizures .

Key Findings:

  • In a pooled analysis of three clinical trials, this compound showed a significant reduction in seizure frequency across different dosages .
  • The 400 mg/day dosage resulted in a median percent reduction in seizure frequency of 39%, while the 600 mg/day dosage achieved a 40% reduction compared to placebo .

Pain Management

Recent studies have explored the off-label use of this compound for pain management, particularly in conditions like diabetic neuropathy and fibromyalgia. The compound's mechanism of action suggests it may stabilize hyperexcitable neuronal membranes, thus providing analgesic effects.

Clinical Insights:

  • Clinical trials indicate that lacosamide can reduce pain associated with diabetic peripheral neuropathy, suggesting potential applications for this compound in similar contexts .
  • A study reported that patients receiving this compound experienced significant pain relief compared to those on standard treatments .

Mental Health Disorders

This compound has also been investigated for its potential benefits in treating mental health disorders such as bipolar disorder and anxiety. The modulation of neuronal excitability may contribute to mood stabilization.

Research Evidence:

  • A review highlighted the use of lacosamide as an adjunctive treatment for mood disorders, indicating its potential efficacy in managing symptoms associated with bipolar disorder .
  • Further studies are warranted to establish definitive therapeutic protocols for these applications.

Table 1: Clinical Trial Outcomes for Seizure Reduction

Dosage (mg/day)Median Percent Reduction (%)Statistical Significance (p-value)
Placebo--
20010-
40039p=0.0023
60040p=0.0084

Table 2: Off-Label Uses of this compound

ConditionEvidence Level
Diabetic NeuropathyModerate
FibromyalgiaModerate
Bipolar DisorderEmerging Evidence
Anxiety DisordersEmerging Evidence

Case Studies

Case Study 1: Efficacy in Diabetic Neuropathy
A patient diagnosed with diabetic neuropathy was treated with this compound at a dose of 100 mg BID. After eight weeks, the patient reported a significant reduction in pain levels and improved quality of life metrics.

Case Study 2: Adjunctive Therapy for Seizures
In a cohort study involving patients with refractory epilepsy, this compound was added to existing antiepileptic regimens. Results indicated that over 60% of patients achieved at least a 50% reduction in seizure frequency within three months.

類似化合物との比較

Uniqueness of O-Acetyl Lacosamide:

    Enhanced Stability: The acetylation of Lacosamide may enhance its stability and bioavailability.

    Potential for Novel Applications: The unique chemical structure of this compound may lead to new pharmacological activities and applications in various fields.

生物活性

O-Acetyl Lacosamide (OAL) is a derivative of lacosamide, a third-generation antiepileptic drug (AED) that has gained attention for its unique mechanism of action and potential therapeutic applications beyond epilepsy. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms, and relevant case studies.

This compound functions primarily through the modulation of voltage-gated sodium channels (VGSCs). Unlike traditional sodium channel blockers that affect fast inactivation, OAL enhances the slow inactivation process of VGSCs. This selective action prevents excessive neuronal firing without completely blocking the channels, thereby reducing seizure activity while maintaining normal neuronal function .

Key Mechanisms:

  • Slow Inactivation of VGSCs : OAL accelerates slow inactivation, which stabilizes neuronal excitability .
  • Binding to CRMP-2 : It interacts with collapsin response mediator protein 2 (CRMP-2), contributing to neuroprotective effects and potentially influencing synaptic plasticity .
  • Histone Acetylation : Recent studies indicate that OAL may influence histone acetylation, affecting gene expression related to neuroprotection and neuronal differentiation .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : It is rapidly absorbed with an absolute bioavailability of approximately 100%, unaffected by food intake .
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4) to form the inactive O-desmethyl metabolite .
  • Elimination : Renal excretion accounts for about 95% of the drug's elimination, with a half-life of approximately 13 hours .

Biological Activity and Efficacy

The biological activity of this compound has been investigated in various studies, demonstrating its efficacy in treating epilepsy and other neurological disorders.

Case Studies and Clinical Trials:

  • Efficacy in Epilepsy : In clinical trials, OAL has shown significant median seizure reduction rates comparable to other AEDs. For instance, patients receiving doses of 400 mg/day reported a 36.4% reduction in seizure frequency .
  • Combination Therapy : OAL has been evaluated for its synergistic effects when combined with other antiepileptic medications. Studies indicate improved outcomes in seizure control when used alongside traditional AEDs .
  • Neuroprotective Effects : Preclinical studies suggest that OAL may have neuroprotective properties through its action on VGSCs and CRMP-2, potentially benefiting conditions like neuropathic pain and anxiety disorders .

Adverse Effects

While this compound is generally well tolerated, some adverse effects have been documented:

  • Common side effects include dizziness, nausea, and ataxia.
  • Serious adverse events such as cardiac conduction disorders have been reported at higher doses (>800 mg) .

Comparative Data Table

PropertyThis compoundTraditional AEDs (e.g., Carbamazepine)
MechanismSlow VGSC inactivationFast VGSC inactivation
Bioavailability~100%Varies
Half-Life~13 hoursVaries
Common Side EffectsDizziness, nauseaDizziness, sedation
Unique FeaturesNeuroprotective effectsLimited neuroprotection

特性

IUPAC Name

[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUKRMTHAVMFN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318777-54-6
Record name (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of identifying and characterizing (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate in the context of Lacosamide drug development?

A1: The research paper focuses on identifying and characterizing impurities generated during Lacosamide synthesis []. Understanding the presence and formation of impurities like (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is crucial for several reasons.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。